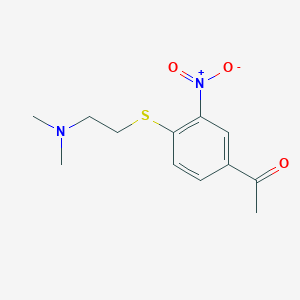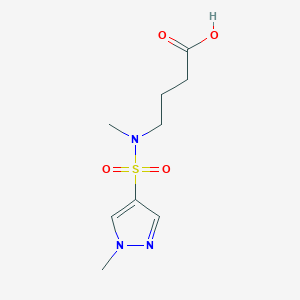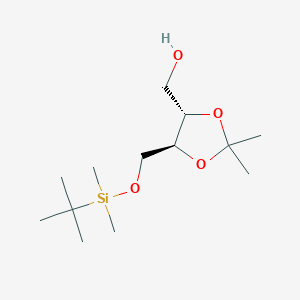
((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol” is a complex organic compound that features a dioxolane ring and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol” typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The dioxolane ring can be formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability under various conditions makes it a valuable tool in organic synthesis.
Biology
In biological research, it can be used to modify biomolecules, aiding in the study of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties.
Industry
In the industrial sector, it can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action for this compound involves its reactivity due to the presence of the TBDMS protecting group and the dioxolane ring. These functional groups can undergo various chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- ((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
- ((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)propane
Uniqueness
The uniqueness of “((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol” lies in its specific structure, which provides stability and reactivity under various conditions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H28O4Si |
|---|---|
Molecular Weight |
276.44 g/mol |
IUPAC Name |
[(4S,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C13H28O4Si/c1-12(2,3)18(6,7)15-9-11-10(8-14)16-13(4,5)17-11/h10-11,14H,8-9H2,1-7H3/t10-,11-/m0/s1 |
InChI Key |
AKGOASLTMRVWBH-QWRGUYRKSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CO[Si](C)(C)C(C)(C)C)CO)C |
Canonical SMILES |
CC1(OC(C(O1)CO[Si](C)(C)C(C)(C)C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


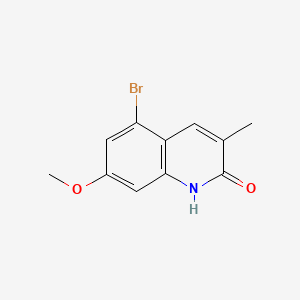
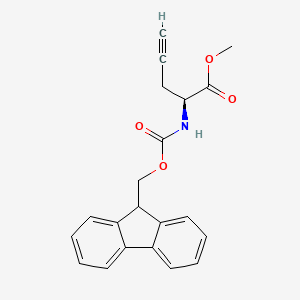
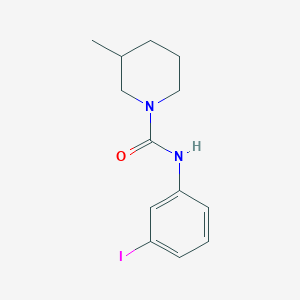
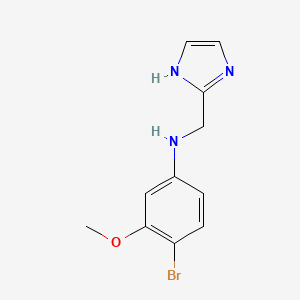
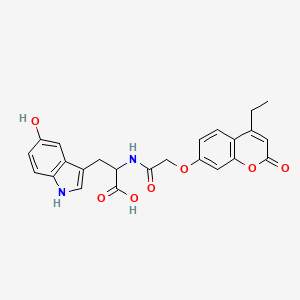
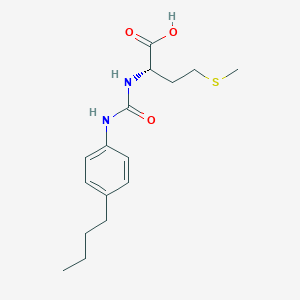
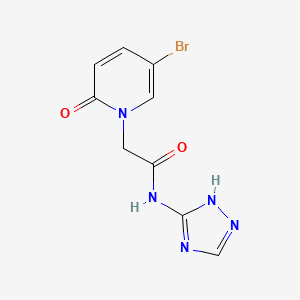
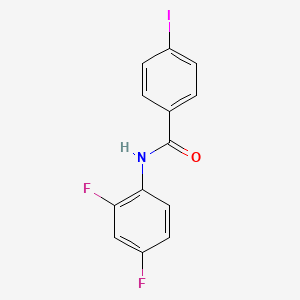
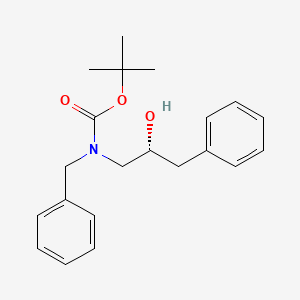
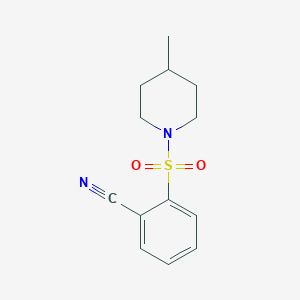
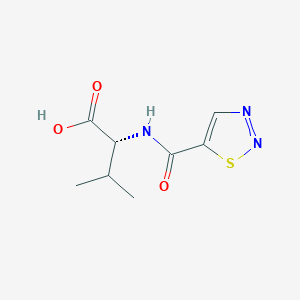
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
